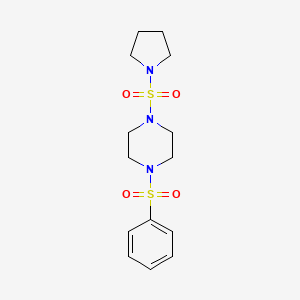![molecular formula C22H33N3O2 B5201594 N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, also known as JNJ-38431055, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep and wakefulness.
Mechanism of Action
The orexin-2 receptor is a G-protein-coupled receptor that is primarily expressed in the brain regions involved in regulating sleep and wakefulness. When activated by the neuropeptide orexin, the receptor promotes wakefulness and suppresses sleep. N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide acts as a competitive antagonist of the orexin-2 receptor, blocking the binding of orexin and thereby inhibiting its wake-promoting effects.
Biochemical and Physiological Effects:
Studies have shown that N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide can significantly reduce wakefulness and increase sleep in animals (2). It has also been shown to improve cognitive function and reduce anxiety in animal models (3). These effects are consistent with the role of the orexin-2 receptor in regulating sleep and wakefulness, as well as its involvement in cognitive and emotional processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is its high potency and selectivity for the orexin-2 receptor, which makes it an ideal tool for studying the physiological and behavioral effects of blocking this receptor. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is the role of the orexin-2 receptor in regulating other physiological and behavioral processes beyond sleep and wakefulness, such as appetite, mood, and addiction. Another potential direction is the development of more potent and selective orexin-2 receptor antagonists for use in both basic and clinical research.
In conclusion, N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep and wakefulness. This compound has been widely used in scientific research to study the physiological and behavioral effects of blocking the orexin-2 receptor, and has shown promise as a tool for studying other processes beyond sleep and wakefulness.
Synthesis Methods
The synthesis of N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide was first reported by researchers at Janssen Pharmaceutica in 2011 (1). The synthesis involves the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form the corresponding amide, which is then cyclized with octylmagnesium bromide to form the cyclooctyl ring. The resulting compound is then treated with piperazine and acetic anhydride to form the final product.
Scientific Research Applications
N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been widely used in scientific research to study the role of the orexin-2 receptor in regulating sleep and wakefulness. It has been shown to be a potent and selective antagonist of the orexin-2 receptor, which makes it an ideal tool for studying the physiological and behavioral effects of blocking this receptor.
properties
IUPAC Name |
N-cyclooctyl-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-17-9-7-8-10-18(17)16-25-14-13-23-22(27)20(25)15-21(26)24-19-11-5-3-2-4-6-12-19/h7-10,19-20H,2-6,11-16H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYWCTJFPAMLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201513.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)

![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)


![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)
![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)